2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole

Beschreibung

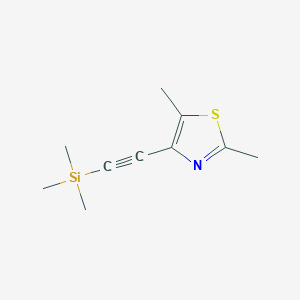

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole is a thiazole derivative featuring a trimethylsilylethynyl substituent at the 4-position and methyl groups at the 2- and 5-positions. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, known for its electron-rich properties and versatility in medicinal and materials chemistry . The trimethylsilylethynyl group introduces steric bulk and electron-withdrawing characteristics, which influence reactivity, solubility, and biological interactions. This compound’s unique structure positions it as a candidate for applications in drug design, catalysis, and functional materials.

Eigenschaften

CAS-Nummer |

878018-23-6 |

|---|---|

Molekularformel |

C10H15NSSi |

Molekulargewicht |

209.38 g/mol |

IUPAC-Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C10H15NSSi/c1-8-10(11-9(2)12-8)6-7-13(3,4)5/h1-5H3 |

InChI-Schlüssel |

DNCIFBHVCUVKEP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(S1)C)C#C[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Cyclization Using α-Haloketones and Thiourea/Thioamides

A well-established method involves the reaction of phenacyl bromides or α-bromo ketones bearing methyl substituents with thiourea or thioamides to form thiazole rings. This reaction proceeds via nucleophilic substitution followed by cyclization and elimination steps.

- Catalysts and Conditions : Tetrabutylammonium hexafluorophosphate (Bu4NPF6) has been reported as an effective catalyst to promote this reaction at room temperature, yielding products in high yields within minutes (e.g., 15 min).

- Solvents : Ethanol or dimethylformamide (DMF) are commonly used solvents.

- Yields : Typically high, ranging from 70% to over 95% depending on substrates and conditions.

| Entry | Substrate (Ar) | Substituent (R) | Product Type | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | NH2 | 2-Aminothiazole | 96 | 14 | |

| 2 | Phenyl | Me | 2-Methylthiazole | 95 | 15 |

One-Pot Multicomponent Reactions

Recent green chemistry approaches have developed one-pot three-component reactions involving thioamides, α-haloketones, and ammonium acetate or thiourea derivatives. These solvent-free or aqueous-based methods offer environmentally benign alternatives with good yields and shorter reaction times.

- Example : Grinding tertiary thioamides, α-haloketones, and NH4OAc under solvent-free conditions to yield thiazole derivatives efficiently.

- Ultrasound Irradiation : Use of ultrasound can significantly reduce reaction times (to 15–25 min) and improve yields (up to 87%).

- Catalysts : Use of Fe-based catalysts (e.g., Fe(SD)3) in aqueous media enhances reaction rates and yields.

Use of Trimethylsilylethynyl Substituents

The introduction of the trimethylsilylethynyl group at the 4-position of thiazole rings is typically achieved by post-thiazole formation functionalization or by using ethynyl-substituted precursors.

- Sonogashira Coupling : A common method to install the trimethylsilylethynyl group involves palladium-catalyzed cross-coupling of 4-halothiazoles with trimethylsilylacetylene.

- Direct Synthesis : Alternatively, α-haloketones bearing ethynyl substituents protected with trimethylsilyl groups can be used in the cyclization step with thiourea to directly yield 4-(trimethylsilylethynyl)thiazoles.

Specific Preparation of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole

While direct literature reports on the exact compound are limited, the synthesis can be rationalized from related methodologies:

Stepwise Synthesis Approach

- Preparation of 2,5-Dimethyl-4-halothiazole : Starting from 2,5-dimethyl-α-haloketones and thiourea or thioamides, the thiazole ring is formed with a halogen substituent at position 4.

- Sonogashira Coupling : The 4-halothiazole undergoes palladium-catalyzed cross-coupling with trimethylsilylacetylene to introduce the trimethylsilylethynyl substituent.

Alternative One-Pot Methods

- Using α-haloketones functionalized with trimethylsilylethynyl groups in a one-pot reaction with thiourea under optimized conditions (e.g., Bu4NPF6 catalysis or ultrasound irradiation) may allow direct synthesis of the target compound.

- Solvent choices such as ethanol, DMF, or water (with catalysts) affect the yield and reaction time.

Representative Reaction Scheme

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2,5-Dimethyl-α-bromoketone + Thiourea | Room temp, Bu4NPF6 catalyst, 15 min | 2,5-Dimethyl-4-bromothiazole |

| 2 | 2,5-Dimethyl-4-bromothiazole + Trimethylsilylacetylene | Pd catalyst, CuI co-catalyst, base, reflux | This compound |

Analytical and Spectroscopic Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm methyl groups and ethynyl substituents.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.

- Melting Point Analysis : Used to confirm purity and identity.

- Elemental Analysis : Confirms carbon, hydrogen, nitrogen content matching calculated values.

Summary of Key Findings and Recommendations

Analyse Chemischer Reaktionen

Desilylation of the Trimethylsilylethynyl Group

The trimethylsilyl (TMS) group on the ethynyl moiety serves as a protective group. Desilylation can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF), yielding a terminal alkyne. This reaction is critical for subsequent cross-coupling applications .

Reaction:

Conditions:

Cross-Coupling Reactions

The ethynyl group facilitates metal-catalyzed cross-coupling:

Sonogashira Coupling

After desilylation, the terminal alkyne reacts with aryl/vinyl halides in the presence of Pd/Cu catalysts .

Example:

Applications: Synthesis of conjugated polymers or bioactive molecules .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring is electron-deficient, but methyl groups at C2/C5 activate specific positions:

-

Bromination : Likely occurs at C4 (ethynyl position) under mild conditions (e.g., NBS in DMF) .

-

Nitration : Requires harsh conditions (HNO/HSO) and targets C4 or C5 .

Nucleophilic Substitution

Limited by the absence of leaving groups. Functionalization typically requires introducing a halogen via EAS first. For example:

Halogenation

Substitution

Common nucleophiles: amines, alkoxides .

Cycloaddition Reactions

The ethynyl group participates in [2+2] or Huisgen cycloadditions:

Huisgen Cycloaddition (Click Chemistry)

Applications: Bioconjugation or material science .

Oxidation and Reduction

-

Oxidation : The TMS-ethynyl group is stable to mild oxidants (e.g., KMnO), but strong oxidants may degrade the thiazole ring .

-

Reduction : Hydrogenation (H, Pd/C) reduces the ethynyl to ethyl but may affect the thiazole’s aromaticity .

Reaction Data Table

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole typically involves the reaction of thiazole derivatives with trimethylsilyl ethynyl groups. The synthetic pathways often include:

- Formation of Thiazole Core : The initial step involves creating the thiazole structure through condensation reactions between appropriate aldehydes and thiourea derivatives.

- Introduction of Ethynyl Group : The trimethylsilyl ethynyl group can be introduced via Sonogashira coupling or similar cross-coupling reactions, which allow for the formation of carbon-carbon bonds essential for the final structure.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. This compound has been studied for its potential against various bacterial strains, including:

- Staphylococcus aureus : Studies have shown that certain thiazole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), making them potential candidates for new antibiotic therapies .

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens, suggesting their utility in treating fungal infections .

Antitumor Activity

Thiazole compounds are also being explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is often linked to the compound's ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Material Science Applications

In addition to biological applications, this compound is being investigated for its role in material science:

- Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .

- Sensors : Thiazole derivatives are also being studied for their potential use in sensors due to their ability to interact with various analytes, leading to changes in electrical conductivity or optical properties.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated a series of thiazole derivatives, including this compound, against MRSA. The results indicated that certain modifications to the thiazole core significantly enhanced antimicrobial activity. Compounds were tested for minimum inhibitory concentrations (MIC), revealing efficacy comparable to existing antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives. In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thiazole Reactivity

The electronic and steric profiles of thiazole derivatives are heavily influenced by substituents. Key comparisons include:

| Compound | Substituent at 4-Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Target Compound | Trimethylsilylethynyl | Strongly electron-withdrawing | High steric hindrance |

| 4-Nitrothiazole derivatives | Nitro (-NO₂) | Electron-withdrawing | Moderate steric hindrance |

| 4-Aminothiazole derivatives | Amino (-NH₂) | Electron-donating | Low steric hindrance |

| 4-Methylthiazole | Methyl (-CH₃) | Electron-donating | Low steric hindrance |

The trimethylsilylethynyl group in the target compound enhances electrophilic substitution resistance compared to electron-donating groups like methyl or amino, which activate the ring .

Coordination Chemistry

Thiazoles with donor substituents (e.g., hydroxyl, amino) form stable metal complexes, as seen in pharmacopeial compounds like Thiazol-5-ylmethyl carbamate derivatives . In contrast, the bulky trimethylsilylethynyl group in the target compound may sterically hinder coordination with metal ions, limiting its utility in catalysis but possibly enhancing selectivity in binding biological targets .

Antimicrobial Potential

Thiazole derivatives such as compound 2 from exhibit potent activity against MRSA and VRSA, with biofilm reduction superior to vancomycin . The target compound’s trimethylsilylethynyl group may enhance biofilm penetration due to increased hydrophobicity, though its bulky structure could reduce binding affinity compared to smaller substituents like nitro or chloro groups.

Solubility and Bioavailability

The trimethylsilylethynyl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with hydrophilic derivatives like 4-hydroxythiazoles, which exhibit better solubility but poorer membrane uptake .

Biologische Aktivität

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with methyl and trimethylsilylethynyl groups. This unique structure contributes to its biological efficacy.

Biological Activity Overview

Thiazole derivatives have been extensively studied for their biological activities. The following sections detail the specific activities of this compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties.

-

Antibacterial Activity:

Studies have shown that this compound demonstrates potent antibacterial effects against various pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, it has been reported that thiazole derivatives can outperform traditional antibiotics like ampicillin against certain resistant strains . -

Antifungal Activity:

The compound also displays antifungal activity, particularly against drug-resistant strains of Candida. In a comparative study, it was found to be more effective than fluconazole in inhibiting growth of Candida auris .

| Activity Type | Pathogen/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | < 0.5 | |

| Antifungal | Candida auris | < 1.0 | |

| Antiprotozoal | Trypanosoma cruzi | 0.37 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in recent studies. The compound has shown promising results in inhibiting cancer cell proliferation.

- Cell Lines Tested:

Various studies have tested the compound against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicate significant cytotoxicity with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition:

Thiazoles may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For example, they can inhibit DNA gyrase and other critical enzymes associated with bacterial growth and cancer cell survival .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives:

-

Study on Antibacterial Efficacy:

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited superior antibacterial activity against resistant strains compared to conventional antibiotics . -

Antifungal Resistance:

Research focusing on antifungal resistance showed that this compound could effectively target resistant fungal strains, making it a candidate for further development in antifungal therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole, and what critical reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves constructing the thiazole core followed by functionalization. A two-step approach is often employed:

Thiazole Ring Formation : Use Hantzsch thiazole synthesis, combining α-haloketones (e.g., 2-bromo-3-oxobutane) with thioureas or thioamides under reflux in ethanol .

Alkynylation : Introduce the trimethylsilylethynyl group via Sonogashira coupling using Pd/Cu catalysts and trimethylsilylacetylene. Key parameters include catalyst loading (5–10 mol%), solvent (THF or DMF), and temperature (60–80°C) .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of spectral methods ensures accurate characterization:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 2/5 and trimethylsilyl signals at δ 0.1–0.3 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) .

- IR : Identify key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, Si–C at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 253.12).

- X-ray Crystallography : Resolves crystal packing and bond angles for structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

Structural Modifications : Synthesize analogs by varying substituents (e.g., replacing trimethylsilyl with phenyl or alkyl groups) to assess electronic and steric effects .

Biological Assays : Test derivatives in in vitro models (e.g., anticancer activity via MTT assay against HeLa cells, antiviral activity in plaque reduction assays) .

Data Analysis : Use statistical tools (e.g., IC₅₀ calculations, molecular docking) to correlate structural features with activity. For example, bulky substituents may enhance binding to hydrophobic enzyme pockets .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate with MD simulations (NAMD or GROMACS) to assess stability .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .

Q. How can researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Assays : Confirm activity using complementary methods (e.g., apoptosis assay alongside MTT for anticancer claims) .

- Meta-Analysis : Compare datasets across studies to identify outliers or trends. For example, low solubility may artificially reduce activity in certain solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.